molecular formula C30H30ClN B13845377 N-Cinnamyl Naftifine Chloride

N-Cinnamyl Naftifine Chloride

Cat. No.: B13845377
M. Wt: 440.0 g/mol
InChI Key: SHQQHRUPQWRKPZ-OYJDLGDISA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cinnamyl Naftifine Chloride, chemically known as (E)-N-Cinnamyl-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-aminium Chloride, is a high-purity chemical reference standard essential for pharmaceutical research and development . With a molecular formula of C30H30ClN and a molecular weight of 440.02 g/mol, this compound is supplied with comprehensive characterization data to ensure compliance with regulatory guidelines . Its primary application lies in the analytical method development (AMV), method validation, and quality control (QC) processes critical for the production and approval of antifungal drugs, playing a vital role in Abbreviated New Drug Applications (ANDA) . The compound is specifically utilized as a specified impurity in the analysis of Naftifine, a synthetic allylamine antifungal drug used topically to treat tinea pedis, tinea cruris, and tinea corporis . Naftifine itself functions by inhibiting the enzyme squalene 2,3-epoxidase, disrupting ergosterol biosynthesis in fungal cell membranes . Therefore, rigorous monitoring and control of related substances like this compound are crucial for ensuring the safety, efficacy, and quality of the final drug product. This product is intended for research purposes only and is strictly not meant for diagnostic, therapeutic, or any human use. All information provided is for research reference, and customers are responsible for verifying the product's suitability for their specific applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H30ClN

Molecular Weight

440.0 g/mol

IUPAC Name

methyl-(naphthalen-1-ylmethyl)-bis[(E)-3-phenylprop-2-enyl]azanium;chloride

InChI

InChI=1S/C30H30N.ClH/c1-31(23-11-17-26-13-4-2-5-14-26,24-12-18-27-15-6-3-7-16-27)25-29-21-10-20-28-19-8-9-22-30(28)29;/h2-22H,23-25H2,1H3;1H/q+1;/p-1/b17-11+,18-12+;

InChI Key

SHQQHRUPQWRKPZ-OYJDLGDISA-M

Isomeric SMILES

C[N+](CC1=CC=CC2=CC=CC=C12)(C/C=C/C3=CC=CC=C3)C/C=C/C4=CC=CC=C4.[Cl-]

Canonical SMILES

C[N+](CC=CC1=CC=CC=C1)(CC=CC2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43.[Cl-]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Cinnamyl Naftifine Chloride

Precursor Synthesis and Intermediate Pathways to N-Cinnamyl Naftifine (B1207962) Chloride

The construction of N-Cinnamyl Naftifine Chloride begins with the synthesis of essential precursors derived from naphthalene (B1677914). These initial steps are crucial for establishing the foundational naphthalenemethylamine core of the molecule.

Synthesis of 1-Chloromethyl Naphthalene and Derivatives

The primary route to 1-chloromethyl naphthalene involves the chloromethylation of naphthalene. nus.edu.sg This electrophilic aromatic substitution reaction is typically achieved by reacting naphthalene with paraformaldehyde and hydrochloric acid. vulcanchem.comgoogle.com The reaction is often carried out in the presence of an acid catalyst such as phosphoric acid to facilitate the formation of the chloromethylating agent. derpharmachemica.comorgsyn.org Alternative methods have also been described, including the use of methyl chloromethyl ether or thionyl chloride with 1-aryl methanol. orgsyn.orgchemicalbook.com The reaction conditions, such as temperature and the choice of solvent and catalyst, are critical for optimizing the yield and minimizing the formation of byproducts like bis-(chloromethyl)naphthalene. orgsyn.org

The synthesized 1-chloromethyl naphthalene serves as a versatile intermediate for the creation of various derivatives through condensation reactions with anilines and heteroaryls. researchgate.net

Table 1: Synthesis of 1-Chloromethyl Naphthalene

Starting Material Reagents Catalyst/Solvent Key Conditions Reference
Naphthalene Paraformaldehyde, Hydrochloric Acid Phosphoric Acid 80-85°C derpharmachemica.com
Naphthalene Paraformaldehyde, Hydrochloric Acid - - vulcanchem.comgoogle.com
1-Aryl Methanol Thionyl Chloride Chloroform 5-10°C then room temp. chemicalbook.com

Synthesis of N-Methyl-1-naphthylmethylamine

The second key intermediate, N-methyl-1-naphthylmethylamine, is prepared via the alkylation of methylamine (B109427) with the previously synthesized 1-chloromethyl naphthalene. vulcanchem.com The reaction is typically performed by adding 1-chloromethyl-naphthalene to a solution of methylamine in ethanol (B145695) at a low temperature (0-5°C) and then allowing the mixture to stir overnight. prepchem.comgoogle.com An alternative "one-pot" synthesis has been developed to improve efficiency and safety, avoiding the isolation and purification of the potentially hazardous 1-chloromethylnaphthalene intermediate. nus.edu.sg This process involves the initial chloromethylation of naphthalene, followed by the direct addition of a methylamine solution to the reaction mixture. nus.edu.sg Another approach involves the reaction of N-methylformamide with 1-chloromethylnaphthalene in the presence of a base to form an intermediate amide, which is then hydrolyzed to yield N-methyl-1-naphthylmethylamine. google.com This method is advantageous as it prevents the formation of tertiary amine impurities. google.com

Table 2: Synthesis of N-Methyl-1-naphthylmethylamine

Starting Material Reagents Solvent Key Conditions Reference
1-Chloromethyl-naphthalene Methylamine Ethanol 0-5°C, then overnight prepchem.comgoogle.com
Naphthalene Paraformaldehyde, HCl, then Methylamine - "One-pot" synthesis nus.edu.sg
1-Chloromethylnaphthalene N-methylformamide, Base DMF/Non-polar solvent Hydrolysis of intermediate google.com

Integration of Cinnamyl Moieties in the this compound Structure

The final step in the synthesis of the core structure involves the integration of the cinnamyl group. This is achieved through the reaction of N-methyl-1-naphthylmethylamine with a cinnamyl halide, typically cinnamyl chloride. vulcanchem.comgoogle.com The reaction is carried out in a suitable solvent such as toluene (B28343) or dimethylformamide, often in the presence of a base like sodium hydroxide (B78521) or sodium carbonate to neutralize the hydrogen halide formed during the reaction. vulcanchem.comgoogle.com Phase transfer catalysis has also been successfully employed to improve the reaction conditions and yield. niscpr.res.in The reaction mixture is typically heated under reflux for several hours to ensure complete reaction. patsnap.com Following the reaction, the product is isolated. To obtain the final chloride salt, the resulting tertiary amine is treated with hydrochloric acid. vulcanchem.com

Classical and Novel Synthetic Routes for this compound and Analogues

Beyond the conventional multi-step synthesis, other methodologies, including classical named reactions and modern catalytic approaches, have been explored for the synthesis of the allylamine (B125299) framework present in this compound and its analogues.

Mannich-Type Reactions in Allylamine Synthesis

The Mannich reaction, a three-component condensation of an amine, an aldehyde (like formaldehyde), and a compound containing an active hydrogen, provides a pathway to β-amino carbonyl compounds, which can be precursors to allylamines. ijpsr.comnih.gov A variation, the Petasis borono-Mannich reaction, utilizes a vinyl boronic acid as the nucleophile to react with an amine and a carbonyl compound, directly forming substituted amines. ijpsr.comwikipedia.org This method was reported as a practical route for synthesizing naftifine, the free base of this compound. wikipedia.org The reaction proceeds under mild conditions and offers a high degree of stereocontrol. wikipedia.org More recent developments have explored the use of Lewis acids, such as zinc chloride, to catalyze Mannich-type reactions involving less nucleophilic amides. rsc.org While not a direct synthesis of this compound, these Mannich-type reactions represent a significant strategy for the synthesis of the broader class of allylamines to which it belongs. tandfonline.comacs.org

Heck-Type Reactions and Regioselective Arylation Approaches

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a powerful tool for forming carbon-carbon bonds and has been applied to the synthesis of naftifine analogues. nih.gov Specifically, the Heck-Matsuda reaction, which utilizes arenediazonium salts, has been shown to be effective for the regio- and stereoselective arylation of allylamine derivatives. acs.org The regioselectivity of the arylation (at the γ-position of the allylamine) is crucial for obtaining the desired cinnamylamine (B1233655) structure. researchgate.netliv.ac.uk

Research has demonstrated that palladium-catalyzed Heck reactions can be used for the scalable synthesis of trans-cinnamylamines. vulcanchem.com These reactions often employ a palladium acetate (B1210297) catalyst with a phosphine (B1218219) ligand and a base in a solvent like DMF at elevated temperatures. vulcanchem.com A significant challenge in the Heck arylation of allylamines is controlling the regioselectivity. acs.orgnih.gov However, methods have been developed that achieve high regioselectivity for the desired γ-arylated product, particularly when using N,N-diprotected allylamines. liv.ac.uk The development of these regioselective arylation approaches provides a modern and efficient alternative for constructing the cinnamylamine core of this compound and related compounds.

Solid-Phase Synthesis Techniques for Cinnamylamines

Solid-phase synthesis (SPS) offers a powerful methodology for the rapid generation of compound libraries by anchoring a target molecule to an insoluble resin support, allowing for the use of excess reagents and simplified purification through simple filtration. d-nb.infowikipedia.org While originally developed for peptides and oligonucleotides, SPS has been adapted for small organic molecules, including tertiary amines. d-nb.infowikipedia.orgacs.org

The synthesis of cinnamylamines on a solid support can be conceptualized through several approaches. A common strategy involves immobilizing a starting material onto the resin via a linker. d-nb.info For cinnamylamines, this could involve attaching a precursor, such as an amine or an aldehyde, to the solid phase. Subsequent reactions are then carried out in a stepwise fashion to build the final molecule before it is cleaved from the support. wikipedia.org

A relevant example is the palladium-catalyzed solid-phase synthesis of tertiary amines using bis-allylic templates. acs.org This approach demonstrates the feasibility of using transition-metal catalysis on a solid support to construct complex amine structures. The choice of resin is critical; for instance, PEG-PS-DVB co-polymers are noted for their good swelling properties in polar solvents, which facilitates reagent diffusion into the polymer matrix, a factor that can significantly influence reaction outcomes compared to standard polystyrene-divinylbenzene (PS-DVB) resins. d-nb.info The pseudo-dilution effect observed in SPS can also be advantageous in preventing undesired crosslinking or promoting cyclization reactions. d-nb.info

One-Pot Multicomponent Synthesis Strategies

One-pot multicomponent reactions (MCRs) provide an efficient and atom-economical pathway to complex molecules by combining three or more reactants in a single vessel, where sequential reactions occur without the need to isolate intermediates. nih.govrsc.org Several MCR strategies have been developed for the synthesis of N-substituted amines and specifically for naftifine and its analogues. nih.govsioc-journal.cnacs.org

One notable approach is the Petasis reaction, a boronic acid Mannich reaction, which has been successfully employed for the synthesis of allylamines like naftifine. researchgate.net This reaction typically involves the coupling of an amine, an aldehyde (like paraformaldehyde), and an organoboronic acid. researchgate.net Another significant strategy involves Mannich-type reactions as the key step. For instance, naftifine and its analogues have been synthesized in good to excellent yields through a process where γ-aminoalcohols are formed as key intermediates and subsequently dehydrated. nih.govnih.gov

Researchers have also developed a one-pot synthesis of cinnamylamines from cinnamyl ethers using chlorosulfonyl isocyanate, which affords the corresponding cinnamyl carbamates that can be converted to the desired amines. koreascience.kr Furthermore, catalytic systems using ruthenium nanoparticles on a modified silica (B1680970) support have been designed for the integrated one-pot synthesis of allylamines from amines, formaldehyde, and terminal alkynes. acs.org This process involves an initial A³ coupling to form a propargyl amine, which is then selectively hydrogenated to the allylamine. acs.org

Comparative Analysis of Synthetic Efficiency and Yields

The synthesis of naftifine and its derivatives has been approached through various routes, each with distinct advantages regarding efficiency, cost, and yield. Early methods have been progressively improved upon by newer, more streamlined strategies.

A Chinese patent outlines a three-step synthesis starting from naphthalene, paraformaldehyde, and hydrochloric acid to produce 1-chloromethyl naphthalene, which is then reacted with methylamine and subsequently cinnamyl chloride. google.com This method is described as having moderate reaction conditions and a high yield. google.com Another patent improves upon this by using N-methyl-1-naphthylamine hydrochloride directly with cinnamyl chloride in the presence of a phase-transfer catalyst (PEG-600) and potassium carbonate in an ether solvent, reporting yields of up to 84.1%. patsnap.com This approach avoids the need for a separate alkalization step, simplifying the operation. patsnap.com

Alternative routes developed by Galdamez-Galdamez et al. utilize a Mannich-type reaction to produce γ-aminoalcohol intermediates, which are then dehydrated. nih.govmdpi.com Their most efficient strategy resulted in a 90% yield of naftifine, which is comparable to the 94% yield reported by Stütz et al. and superior to yields from other Heck-type (68%) or Petasis (82%) reactions. nih.govmdpi.com The advantages of this strategy include the readily available starting materials and the structural diversity it allows. mdpi.com

The table below provides a comparative overview of different synthetic methods for naftifine hydrochloride.

Derivatization Strategies and Analogue Design

The core structure of naftifine serves as a scaffold for the design and synthesis of new analogues aimed at exploring structure-activity relationships (SAR) and identifying compounds with potentially enhanced or novel biological activities.

Design and Synthesis of this compound Analogues for Research

The design of naftifine analogues often involves modifying the main structural components: the N-methyl-N-(1-naphthylmethyl)amine core and the cinnamyl group. nih.govconicet.gov.ar Research has focused on creating libraries of diversely substituted analogues to probe the effects of these changes on antifungal or other biological activities. nih.gov

One successful strategy employs Mannich-type reactions to synthesize novel allylamines. nih.govnih.gov This approach has generated sets of analogues by varying the substituents on the phenyl ring of the cinnamyl moiety. nih.gov Another innovative approach involves the synthesis of hybrid molecules where the phenyl ring of the cinnamyl group is replaced by bioactive heterocycles. conicet.gov.ar For example, analogues incorporating benzofuroxan, benzimidazole (B57391) 1,3-dioxide, and quinoxaline (B1680401) 1,4-dioxide have been synthesized and evaluated as potential agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. conicet.gov.ar

The oxidative Mizoroki–Heck reaction represents another advanced tool for analogue synthesis, enabling the creation of unsymmetrical 3,3-diarylallylamine derivatives. rsc.org This method provides a practical and scalable solution for generating structural diversity, which is crucial for the development of novel drug candidates. rsc.org

Incorporation of Diverse Substituents on the Phenyl Ring and Naphthalene Moiety

Systematic modification of the phenyl and naphthalene rings is a key strategy in analogue design. Studies have shown that introducing various substituents can significantly impact biological activity.

Phenyl Ring Substitutions: Researchers have synthesized a range of analogues by introducing different functional groups onto the phenyl ring of the cinnamyl portion. nih.gov In one study, a series of propiophenone (B1677668) salts with substituents such as fluorine, chlorine, bromine, and methyl at the para-position of the phenyl ring were used as precursors. nih.gov The resulting allylamine analogues showed varying degrees of antifungal activity, with the 4-bromo substituted compound (18b) demonstrating particularly high activity against several fungal species. nih.gov

Naphthalene Moiety Modifications: While less commonly explored than phenyl ring substitutions, modifications to the naphthalene moiety are also a viable derivatization strategy. Studies on the biotransformation of naftifine in vivo have shown that arene oxide formation can occur on the naphthalene ring, suggesting that this part of the molecule is accessible and can be chemically modified. popline.org Such modifications could influence the compound's pharmacokinetic properties or its interaction with the target enzyme.

The table below summarizes key analogues and their structural modifications.

Structural Modifications Influencing Molecular Interactions

The biological activity of naftifine and its analogues is intrinsically linked to their molecular structure, which dictates their interaction with the primary fungal target, squalene (B77637) 2,3-epoxidase, and with the cellular environment. drugbank.comresearchgate.net Inhibition of this enzyme disrupts ergosterol (B1671047) biosynthesis, leading to an accumulation of squalene and compromised fungal cell membrane integrity. hmdb.ca

Structural modifications can profoundly affect this interaction. For example, in the related benzylamine (B48309) antifungal butenafine, para-substitution on the benzyl (B1604629) group was found to be a requirement for high antifungal activity. nih.gov The lipophilic nature of these molecules is also critical, as it facilitates interaction with and incorporation into the lipid domains of the fungal cell membrane, which may contribute to their efficacy and long duration of action. nih.gov

Studies on naftifine analogues have revealed that the presence of a β-aminoketo functionality, found in certain synthetic intermediates, can lead to potent anti-yeast activity. mdpi.com For instance, an intermediate bearing a 4-bromo substituent on the phenyl ring and a β-aminoketo group was significantly more effective against Candida albicans and Cryptococcus neoformans than its corresponding γ-aminoalcohol or final allylamine analogue. mdpi.com This suggests that specific structural features beyond the core allylamine are crucial for certain biological effects.

Conversely, metabolic transformations such as N-dealkylation or oxidation of the parent compound, as observed in biotransformation studies, lead to antifungally inactive metabolites. popline.org This underscores the importance of the intact N-methyl, cinnamyl, and naphthylmethyl groups for maintaining the precise molecular conformation required for effective binding to squalene epoxidase.

Molecular and Cellular Mechanisms of Action of N Cinnamyl Naftifine Chloride in Biological Systems

Enzyme Target Identification and Characterization

The primary mechanism of action for naftifine (B1207962) is the targeted inhibition of key enzymes in essential biosynthetic pathways, disrupting cellular integrity and function in both fungal and bacterial pathogens.

Inhibition of Squalene (B77637) 2,3-Epoxidase in Sterol Biosynthesis Pathways

Naftifine is a potent and specific inhibitor of the enzyme squalene 2,3-epoxidase (also known as squalene monooxygenase). nih.govnih.gov This enzyme is a critical component in the biosynthesis of ergosterol (B1671047), the primary sterol in fungal cell membranes, where it plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. simsonpharma.com The inhibitory action of naftifine is highly selective for the fungal enzyme over its mammalian counterpart, which is a key factor in its therapeutic profile. pharmaffiliates.comacs.org

The inhibition of fungal squalene epoxidase by naftifine has been characterized as reversible and non-competitive with respect to its substrate, squalene. nih.govacs.org This specific mode of action distinguishes the allylamine (B125299) class from other antifungal agents, such as azoles, which intervene at a later stage in the ergosterol pathway. simsonpharma.com Research has established specific inhibitory constants (Ki) for naftifine, highlighting its high affinity for the fungal enzyme. acs.orgnih.gov

Table 1: Inhibitory Activity of Naftifine against Squalene Epoxidase

Organism/System Enzyme Ki Value (μM) Inhibition Type (vs. Squalene)
Candida albicans Squalene Epoxidase 1.1 Non-competitive
Rat Liver Squalene Epoxidase Significantly higher (less sensitive) Competitive

Data compiled from biochemical studies on naftifine's enzymatic inhibition. acs.orgnih.gov

Impact on Ergosterol Synthesis and Squalene Accumulation in Fungal Cells

The direct consequence of squalene epoxidase inhibition is a disruption of the ergosterol biosynthesis pathway. pharmaffiliates.com This leads to two critical downstream events within the fungal cell that contribute to its antifungal effect. nih.gov

Firstly, the inhibition causes a dose-dependent depletion of ergosterol in the fungal cell membrane. nih.govsimsonpharma.com The reduction in ergosterol content compromises the structural and functional integrity of the membrane, leading to increased permeability and the eventual death of the fungal cell. simsonpharma.com Studies in Candida albicans have shown that at concentrations sufficient to halt growth, ergosterol levels can be reduced by as much as 60%. nih.gov

Secondly, the blockage of the metabolic pathway leads to the significant intracellular accumulation of the substrate squalene. nih.govpharmaffiliates.com High concentrations of squalene are toxic to fungal cells, further contributing to the fungicidal activity of the compound. nih.govsimsonpharma.com Radiolabeling experiments have demonstrated that in the presence of naftifine, fungal cells incorporate precursors into squalene rather than the end-product, ergosterol. nih.gov This dual mechanism of ergosterol depletion and squalene accumulation is the hallmark of the allylamine class of antifungals. nih.gov

Investigation of CrtN Enzyme Inhibition in Bacterial Pigment Synthesis

Beyond its antifungal properties, naftifine has been identified as a potent inhibitor of a key bacterial enzyme, diapophytoene desaturase (CrtN). nih.gov This enzyme is essential for the synthesis of the carotenoid pigment staphyloxanthin in the bacterium Staphylococcus aureus. nih.govnih.gov Staphyloxanthin is a significant virulence factor, imparting the characteristic golden color to S. aureus colonies and, more importantly, protecting the bacterium from oxidative damage by the host's immune system. nih.gov

Naftifine acts as a competitive inhibitor of CrtN, blocking pigment biosynthesis at nanomolar concentrations. nih.gov By inhibiting CrtN, naftifine renders S. aureus, including methicillin-resistant strains (MRSA), colorless and vulnerable to oxidative killing. nih.govnih.gov This novel mechanism attenuates the virulence of the bacteria, suggesting that CrtN is a viable and druggable target for developing new anti-infective strategies. acs.orgnih.gov

Table 2: Effect of Naftifine on Staphylococcus aureus Virulence Factor

Target Enzyme Pathway Substrate Effect of Naftifine Consequence
Diapophytoene Desaturase (CrtN) Staphyloxanthin Biosynthesis Diapophytoene Competitive Inhibition Blockage of pigment production; increased susceptibility to oxidative stress

This table summarizes the anti-virulence mechanism of naftifine against S. aureus. acs.orgnih.gov

Non-Sterol Related Mechanistic Investigations

In addition to direct enzyme inhibition, naftifine modulates cellular functions through interactions with cell membranes and related signaling events, particularly in immune cells.

Modulation of Cellular Signaling Pathways

Naftifine exhibits anti-inflammatory properties that are linked to the modulation of cellular signaling events in immune cells. nih.gov The compound has been shown to reduce the production of superoxide, a reactive oxygen species that also acts as a signaling molecule in inflammatory pathways. nih.gov Furthermore, naftifine interferes with polymorphonuclear leukocyte (PMN) chemotaxis, the directed migration of immune cells toward a site of inflammation, which is a process controlled by complex intracellular signaling cascades. nih.gov This interference with key inflammatory signaling events may contribute to its clinical efficacy in inflammatory fungal infections.

Alteration of Membrane-Related Responses in Immune Cells

Detailed studies on human polymorphonuclear leukocytes (PMNs) have revealed that naftifine directly alters membrane-related functions. nih.gov Treatment with naftifine inhibits the characteristic shape changes, such as membrane ruffling and polarization, that PMNs undergo in response to chemotactic stimuli. nih.gov

Furthermore, naftifine causes a dose-dependent inhibition of the respiratory burst in PMNs. nih.gov This process, which involves the rapid release of reactive oxygen species like superoxide anions (O2-), is a critical component of the innate immune response to pathogens. The proposed mechanism for these effects is the binding of naftifine to sterols within the PMN membrane, leading to a change in membrane configuration that subsequently impairs these crucial immune functions. nih.gov

Table 3: Effects of Naftifine on Human Polymorphonuclear Leukocyte (PMN) Functions

PMN Function Effect Observed Proposed Mechanism
Chemotaxis Inhibition of directed cell migration Alteration of membrane configuration
Cell Morphology Inhibition of membrane ruffling and polarity Alteration of membrane configuration
Respiratory Burst (Superoxide Production) Dose-dependent inhibition Alteration of membrane configuration

Summary of the observed effects of naftifine on key immune cell responses. nih.gov

Effects on Superoxide Anion Production and Chemiluminescence in Polymorphonuclear Leukocytes

The interaction of N-Cinnamyl Naftifine Chloride with human polymorphonuclear leukocytes (PMNs), key components of the innate immune system, has been a subject of investigation, yielding complex and somewhat contrasting results regarding its impact on the respiratory burst activity.

Some research indicates that this compound can have a "priming effect" on PMNs. In these studies, preincubation of PMNs with the compound did not independently trigger superoxide anion production. However, when these pre-treated PMNs were subsequently stimulated with agents like N-formyl-Met-Leu-Phe or phorbol 12-myristate 13-acetate, an increase in superoxide anion production was observed. This priming is thought to be associated with an increase in intracellular free calcium concentrations.

Conversely, other studies have reported an inhibitory effect on the respiratory burst of PMNs. Pre-incubation of PMNs with this compound has been shown to lead to a dose-dependent inhibition of chemiluminescence and a reduction in superoxide anion production upon stimulation. nih.gov This inhibition of PMN function is proposed to be a result of the compound altering membrane-related responses, potentially through binding to membrane sterols, which in turn affects PMN morphology and function. nih.gov This anti-inflammatory property may contribute to its efficacy in treating inflammatory fungal skin diseases. nih.gov

Mechanisms of Activity Against Specific Microorganisms

This compound exhibits a broad spectrum of antimicrobial activity, which has been characterized against various fungi and some bacteria.

Fungicidal and Fungistatic Activities Against Dermatophytes

This compound demonstrates potent activity against a wide range of dermatophytes, the fungi responsible for common skin, hair, and nail infections. It is primarily fungicidal against many of these organisms, although its activity can also be fungistatic depending on the species and concentration.

The compound has been shown to be effective against clinically relevant dermatophytes including species of Trichophyton, Microsporum, and Epidermophyton. In vitro studies have established low Minimum Inhibitory Concentrations (MICs) against these fungi, with ranges typically falling between 0.015 to 1.0 μg/ml. Time-kill assays have further confirmed that its fungicidal activity is dose-dependent.

In Vitro Activity of this compound Against Dermatophytes

Dermatophyte SpeciesMIC Range (μg/ml)Primary Activity
Trichophyton rubrum0.015 - 1.0Fungicidal
Trichophyton mentagrophytes0.015 - 1.0Fungicidal
Trichophyton tonsurans0.015 - 1.0Fungicidal
Microsporum canis0.015 - 1.0Fungistatic
Epidermophyton floccosum0.015 - 1.0Fungistatic

Activity Against Candida and Cryptococcus Species

The activity of this compound against yeasts such as Candida and Cryptococcus species is generally considered to be more fungistatic than fungicidal. While it demonstrates good activity against Candida species, particularly Candida albicans, the concentrations required to inhibit growth are typically higher than those for dermatophytes. The MIC range for Candida species has been reported to be between 1.5 to over 100 μg/ml. nih.gov Clinical studies have demonstrated its effectiveness in the treatment of cutaneous candidiasis.

There is limited specific data available regarding the in vitro activity of this compound against Cryptococcus species.

In Vitro Activity of this compound Against Yeasts

Yeast SpeciesMIC Range (μg/ml)Primary Activity
Candida albicans1.5 - >100Fungistatic
Other Candida species1.5 - >100Fungistatic

Exploration of Antibacterial Properties against Specific Strains (e.g., Staphylococcus aureus)

In addition to its antifungal properties, this compound has been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, it has demonstrated efficacy against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) strains.

The antibacterial mechanism of action against S. aureus is distinct from its antifungal mechanism. In S. aureus, this compound inhibits the biosynthesis of carotenoid pigments. It achieves this by competitively inhibiting the enzyme diapophytoene desaturase (CrtN), which is essential for the production of the golden carotenoid pigment staphyloxanthin. This pigment is a virulence factor for the bacterium, protecting it from oxidative stress and the host's immune response. By blocking its production, this compound can attenuate the virulence of S. aureus.

Investigating Potential Resistance Mechanisms at the Molecular Level

The development of resistance to this compound in dermatophytes has not been widely observed in vitro. Studies involving serial passage of dermatophyte strains in the presence of the compound have not shown an increase in MIC values, suggesting a low potential for the development of resistance in these organisms.

However, the molecular machinery that can lead to antifungal resistance exists in fungi and could potentially confer reduced susceptibility to allylamines. These mechanisms, observed with other antifungal agents, include:

Alterations in the target enzyme: Mutations in the gene encoding squalene epoxidase could potentially reduce the binding affinity of this compound to the enzyme, thereby decreasing its inhibitory effect.

Overexpression of the target enzyme: An increase in the production of squalene epoxidase could require higher concentrations of the drug to achieve the same level of inhibition.

Efflux pumps: Fungi possess membrane transporters, such as those from the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS), which can actively pump antifungal drugs out of the cell, reducing the intracellular concentration of the compound. While not specifically documented for this compound resistance in dermatophytes, the presence of these pumps represents a potential mechanism for resistance.

Although clinically significant resistance to this compound has not been a major issue, the theoretical possibility based on known fungal resistance mechanisms warrants ongoing surveillance.

Structure Activity Relationship Sar Studies of N Cinnamyl Naftifine Chloride and Its Analogues

Correlating Structural Elements with Mechanistic Efficacy

The foundational structure of naftifine (B1207962) analogues consists of a tertiary allylamine (B125299). This functional group is considered a fundamental prerequisite for their antifungal activity. The mechanism of action involves the inhibition of squalene (B77637) 2,3-epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. This inhibition leads to a deficiency of ergosterol, an essential component of the fungal cell membrane, and a toxic accumulation of squalene within the cell.

The N-cinnamyl group is a critical determinant of the antifungal potency of naftifine and its analogues. Its contribution to the biological activity is multifaceted, involving both steric and electronic factors that influence the binding of the molecule to the target enzyme, squalene epoxidase. The lipophilic nature of the cinnamyl group is thought to facilitate the penetration of the molecule into the fungal cell membrane.

Systematic variations of this part of the molecule have demonstrated that the phenyl ring within the cinnamyl moiety allows for a wide range of substitutions without completely abolishing antifungal activity. This suggests that this region of the molecule is likely involved in less specific hydrophobic interactions with the enzyme's active site.

The substituents on the tertiary amine nitrogen, specifically the methyl and naphthalen-1-ylmethyl groups, play a crucial role in defining the antifungal profile of N-Cinnamyl Naftifine Chloride.

The N-methyl group is a key feature for potent antifungal activity. While some modifications to this position are tolerated, replacement with other alkyl groups generally leads to a reduction in efficacy. This suggests that the small size of the methyl group is optimal for fitting into a specific pocket of the target enzyme.

The naphthalen-1-ylmethyl substituent is a highly specific requirement for strong antifungal action. Studies have shown that this group cannot be readily replaced by other aromatic systems without a significant loss of activity. The rigid, bicyclic structure of the naphthalene (B1677914) ring is believed to provide a precise orientation for the molecule within the active site of squalene epoxidase, ensuring effective inhibition. The α-naphthylmethyl configuration is particularly important, as other isomers or different aromatic systems have been found to be inactive.

Analysis of Substituent Effects on Activity Profiles

The aromatic rings of the naftifine scaffold provide opportunities for substitution, which can modulate the antifungal activity and spectrum of the resulting analogues.

Modifications to the phenyl ring of the cinnamyl group have been explored to enhance antifungal efficacy. Halogenation, in particular, has been shown to be a successful strategy. For instance, the introduction of a bromine atom at the para-position (4-Br) of the phenyl ring has resulted in analogues with high activity, not only against dermatophytes but also against other fungi like Candida albicans and Cryptococcus neoformans.

The following table summarizes the activity of selected substituted naftifine analogues:

Compound IDR1 (Phenyl Ring Substituent)R2 (N-Substituent)Target OrganismMIC (µg/mL)
Naftifine HCH₃Trichophyton rubrum0.5 - 1.0
18b 4-BrCH₃Trichophyton rubrum0.5 - 7.8
18b 4-BrCH₃Candida albicans7.8
18c 3,4-(OCH₂O)CH₃Trichophyton rubrum0.5 - 7.8
20c 3,4-(OCH₂O)CH₃Trichophyton mentagrophytes0.5 - 7.8
21d 3,4,5-(OCH₃)₃CH₃--

MIC values are presented as ranges from the source material. A lower MIC indicates higher antifungal activity. Data sourced from Abonia et al., 2018.

The tertiary allylamine core is a cornerstone of the biological activity of this class of compounds. However, research has indicated that the central amino group may not be absolutely essential for antifungal activity, provided that other structural features can compensate. For example, the introduction of polar, basic substituents at other positions in the molecule can sometimes lead to compounds that retain broad antifungal activity.

Further studies have explored replacing the central nitrogen atom with a carbon atom, creating "carba-analogs". In some instances, such as with a dimethylamino-substituted "carba-analog" of terbinafine (a related allylamine), a favorable antimycotic profile was observed. This suggests that while the tertiary amine is a highly effective scaffold, alternative structures that mimic its key physicochemical properties may also exhibit antifungal potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound and its Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While extensive QSAR models have been developed for various antifungal agents, specific predictive models focusing exclusively on this compound and its close analogues are not extensively detailed in publicly available research. However, the principles of QSAR modeling can be applied to understand the structural determinants of the antifungal activity of this class of compounds.

Development of Predictive Models for this compound Activity

The development of predictive QSAR models for this compound activity would involve a systematic process. Initially, a dataset of this compound analogues with their corresponding antifungal activities would be compiled. Subsequently, a wide array of molecular descriptors for each analogue would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and more advanced machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) would then be employed to derive a mathematical equation that correlates the molecular descriptors with the antifungal activity. The robustness and predictive power of the resulting QSAR model would be rigorously validated using both internal and external validation techniques.

While specific QSAR models for this compound are not readily found, studies on other antifungal compounds have identified key descriptors that often influence activity. These can include descriptors related to connectivity, electronegativity, polarizability, and van der Waals properties nih.gov. For instance, a hypothetical QSAR model for this compound analogues might reveal that specific steric and electronic features of the cinnamyl and naphthyl moieties are critical for potent antifungal action.

The general workflow for developing a predictive QSAR model is outlined in the table below:

StepDescription
1. Data Set Selection Compilation of a series of this compound analogues with their experimentally determined antifungal activities.
2. Molecular Structure Optimization 3D modeling and energy minimization of all compounds in the dataset to obtain stable conformations.
3. Descriptor Calculation Computation of a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each analogue.
4. Descriptor Selection Identification of the most relevant descriptors that significantly contribute to the antifungal activity using statistical techniques.
5. Model Development Generation of a mathematical model correlating the selected descriptors with the biological activity using regression or machine learning methods.
6. Model Validation Assessment of the statistical significance, robustness, and predictive capability of the developed QSAR model.

Ligand-Based and Structure-Based SAR Studies

Both ligand-based and structure-based approaches are fundamental in understanding the Structure-Activity Relationship (SAR) of this compound and its analogues.

Ligand-Based SAR Studies

Ligand-based SAR studies focus on the analysis of a series of molecules that bind to a common biological target, even when the three-dimensional structure of the target is unknown. For this compound, these studies involve comparing the chemical structures of various analogues with their corresponding antifungal activities to deduce the structural requirements for activity.

Systematic variations of the individual structural elements of naftifine have defined detailed structure-activity relationships. nih.gov A key finding is that a tertiary allylamine function appears to be a prerequisite for antifungal activity. nih.gov The phenyl ring within the cinnamyl group is a structural feature that allows for the widest range of variations without significantly compromising activity. nih.gov

The table below summarizes the impact of structural modifications on the antifungal activity of naftifine analogues, based on foundational SAR studies.

Structural MoietyModificationImpact on Antifungal Activity
N-Methyl Group Replacement with larger alkyl groupsGenerally leads to a decrease in activity.
Naphthyl Ring Substitution on the ringThe position and nature of the substituent can significantly affect potency.
Replacement with other aromatic systemsCan be tolerated, but the naphthyl ring is often optimal for high activity.
Allylamine Chain Alteration of the chain lengthThe three-carbon allylic chain is crucial for activity.
Saturation of the double bondResults in a significant loss of antifungal activity.
Cinnamyl Group Substitution on the phenyl ringA wide variety of substituents are tolerated, allowing for modulation of physicochemical properties. nih.gov

Structure-Based SAR Studies

Structure-based SAR studies rely on the three-dimensional structure of the biological target, in this case, squalene epoxidase, the enzyme inhibited by naftifine and its analogues. By understanding the interactions between the inhibitor and the active site of the enzyme, more potent and selective compounds can be designed.

Molecular docking studies have been employed to investigate the binding mode of naftifine to squalene epoxidase. nih.govnih.gov These studies reveal that the naphthyl and phenyl groups of naftifine likely engage in hydrophobic interactions within the active site of the enzyme. nih.gov The tertiary amine is also believed to play a crucial role in the binding process.

The development of novel squalene epoxidase inhibitors can be guided by analyzing the inhibitor binding mode and the distribution of pharmacophore features within the active site. nih.gov This structure-based design approach allows for the rational modification of the this compound scaffold to enhance its binding affinity and, consequently, its antifungal potency.

Analytical Characterization and Detection Methodologies for N Cinnamyl Naftifine Chloride in Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental in separating N-Cinnamyl Naftifine (B1207962) Chloride from Naftifine and other related impurities, enabling accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of N-Cinnamyl Naftifine Chloride. Method development and validation are critical steps to ensure the reliability of the analytical results. These processes are essential for applications such as quality control during the commercial production of Naftifine and for Abbreviated New Drug Application (ANDA) filings. synzeal.comclearsynth.com

Research has focused on developing and validating HPLC methods for the quantitative determination of Naftifine and its impurities. researchgate.net While specific HPLC method parameters for this compound are not extensively detailed in the provided results, typical methods for related compounds like Naftifine involve the use of C18 or XBridge Phenyl columns. researchgate.netvulcanchem.com Mobile phases often consist of a gradient mixture of an acidic aqueous solution (e.g., 0.1% perchloric acid or 0.1% orthophosphoric acid) and acetonitrile (B52724). researchgate.net

Validation studies for related methods confirm linearity, accuracy, and robustness. For instance, a validated HPLC method for Naftifine demonstrated linearity in the concentration range of 80–120% with a correlation coefficient of 0.995 and an accuracy recovery rate of 100.2%. researchgate.net Such validation ensures the method is suitable for its intended purpose of quantifying impurities like this compound. Purity assessment by HPLC often shows results exceeding 98.0% for the compound. vulcanchem.com

Table 1: Representative HPLC Method Parameters for Analysis of Related Compounds

ParameterValue
Column XBridge Phenyl (20×4.6 mm; 2.5 μm) or C18
Mobile Phase Gradient of 0.1% perchloric acid and acetonitrile
Flow Rate 1 mL/min
Detection Wavelength 254 nm
Retention Time (Naftifine) ~2 minutes

This table presents typical parameters from a validated method for Naftifine, which would be adapted for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. While direct GC-MS analysis of the quaternary ammonium (B1175870) salt this compound is challenging due to its low volatility, the technique is valuable for analyzing related compounds and potential precursors. For fungal sterol analysis, which is relevant to the mechanism of action of Naftifine, GC is used to quantify ergosterol (B1671047) depletion and squalene (B77637) accumulation.

For the analysis of amino acids, which can be structurally related to degradation products or starting materials, GC-MS often requires derivatization to increase volatility. mdpi.com A two-step derivatization procedure involving esterification followed by acylation is a common approach. mdpi.com Although not directly applied to this compound in the search results, this highlights a potential strategy for analyzing related structures. The use of hyphenated techniques like GC-MS/MS is also recognized for its advanced analytical capabilities in pharmaceutical analysis. dauniv.ac.in

Spectroscopic Techniques for Structural Elucidation and Identification in Research Samples

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and for its quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the structure of this compound. vulcanchem.com The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Key structural features, such as the aromatic protons of the naphthalene (B1677914) and phenyl rings, and the allylic protons of the cinnamyl groups, can be identified by their characteristic chemical shifts. vulcanchem.com For instance, aromatic protons are typically observed in the δ 7.2–8.5 ppm range, while allylic protons appear around δ 6.2–6.8 ppm in ¹H NMR spectra of related structures. vulcanchem.com The structural characterization of natural and synthetic compounds, including those with similar moieties like morphine and camphor, heavily relies on 1D and 2D NMR techniques. google.comresearchgate.netbcrcp.ac.in

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound

Proton TypeExpected Chemical Shift (δ ppm)
Aromatic (Naphthalene, Phenyl)7.2 - 8.5
Allylic (C=CH)6.2 - 6.8
N-CH₂ (Naphthylmethyl)~4.0
N-CH₃ (Methyl)~2.5 - 3.0
N-CH₂ (Cinnamyl)~3.2 - 3.6

Note: These are estimated ranges based on typical values for similar functional groups and data from related compounds. vulcanchem.commdpi.com

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural components. vulcanchem.com

Key expected absorptions include those for C-H stretching from the aromatic and alkene groups (around 3100-3000 cm⁻¹), C=C stretching from the aromatic rings (around 1600-1475 cm⁻¹) and the alkene double bond (around 1630 cm⁻¹), and C-N stretching. mdpi.comuc.edu The analysis of various compounds, from simple organic molecules to complex natural products, utilizes IR spectroscopy to confirm the presence of specific functional groups. researchgate.netresearchgate.net

Table 3: Key IR Absorption Frequencies for this compound Functional Groups

Functional GroupBondFrequency Range (cm⁻¹)
Aromatic/AlkeneC-H stretch3100 - 3000
AlkaneC-H stretch3000 - 2850
AromaticC=C stretch1600 - 1475
AlkeneC=C stretch1630
Amine SaltN-H stretch (if present as impurity)3550 - 3060
AromaticC-H bend900 - 690

Source: Based on typical IR absorption frequencies for common functional groups. uc.edu

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification

Ultraviolet-Visible (UV-Vis) spectrophotometry is a straightforward and widely used method for the quantification of compounds that absorb light in the UV-Vis region. The presence of chromophores, such as the naphthalene and phenyl rings in this compound, allows for its detection and quantification using this technique.

For the related compound Naftifine, UV spectrophotometry is a validated method for quantification, with an absorption peak around 256 ± 2 nm in ethanol (B145695) or aqueous solutions. Similarly, cinnamaldehyde, which contains a phenyl and a conjugated double bond, has a natural absorbance at 286 nm. researchgate.net A UV-Vis method for this compound would be developed by determining its specific wavelength of maximum absorbance (λmax). The method would then be validated according to ICH guidelines, assessing parameters like linearity, accuracy, precision, and robustness. researchgate.netrsdjournal.org This technique is valuable for routine analysis due to its simplicity and cost-effectiveness. core.ac.uk

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of chemical compounds. For this compound, MS provides definitive data on its molecular weight and offers insights into its structure through fragmentation analysis.

Using soft ionization techniques such as Electrospray Ionization (ESI), the molecule is typically observed in its cationic form. The chloride ion detaches, and the instrument detects the positively charged quaternary ammonium cation, (E)-N-Cinnamyl-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-aminium. This results in a prominent ion peak at a mass-to-charge ratio (m/z) corresponding to the mass of the cation [M-Cl]⁺.

Detailed tandem mass spectrometry (MS/MS) studies, while not extensively published for this specific impurity, would involve the isolation and fragmentation of this parent ion. Based on the compound's structure, predictable fragmentation pathways include the neutral loss of the cinnamyl or naphthalen-1-ylmethyl moieties. Key fragment ions would likely include the naphthylmethyl cation (m/z 141) and the cinnamyl cation (m/z 117) or related structures like the tropylium (B1234903) ion (m/z 91), which are characteristic of these structural units. High-resolution mass spectrometry (HRMS) further allows for the determination of the elemental composition with high accuracy, confirming the molecular formula.

Table 1: Physicochemical and Mass Spectrometric Properties of this compound
PropertyValueSource
Chemical Name(E)-N-Cinnamyl-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-aminium Chloride synzeal.com
Molecular FormulaC₃₀H₃₀ClN simsonpharma.comsimsonpharma.com
Molecular Weight440.02 g/mol simsonpharma.comsimsonpharma.com
Observed Cation (ESI-MS)[M-Cl]⁺

Applications as a Reference Standard in Analytical Chemistry

This compound is commercially available as a certified reference standard, where it is sometimes identified as Naftifine Impurity G or Naftifine Impurity 11. simsonpharma.com Its primary role in analytical chemistry is to serve as a benchmark for the identification and quantification of this specific impurity in Naftifine Hydrochloride active pharmaceutical ingredient (API) and finished drug products.

The availability of a well-characterized reference standard is a regulatory requirement and is crucial for several quality control applications:

Method Development and Validation: The standard is used to develop and validate the specificity, linearity, accuracy, and precision of analytical methods, typically High-Performance Liquid Chromatography (HPLC). synzeal.com This ensures the method can reliably separate and quantify this compound from Naftifine and other potential impurities. synzeal.com

Quality Control (QC) Testing: In routine QC analysis of Naftifine production batches, the reference standard is used to confirm the identity of any corresponding impurity peak by comparing retention times and to accurately measure its concentration.

Regulatory Submissions: Its use is integral for pharmaceutical manufacturers in their Abbreviated New Drug Application (ANDA) filings, providing evidence that impurities are properly monitored and controlled within acceptable limits. synzeal.com

Table 2: Applications of this compound as a Reference Standard
Application AreaSpecific UseSource
Analytical Method DevelopmentDeveloping separation techniques (e.g., HPLC) to resolve the impurity from the API. synzeal.com
Analytical Method Validation (AMV)Confirming method specificity, linearity, accuracy, precision, and quantitation limits. synzeal.com
Routine Quality Control (QC)Identification and quantification of the impurity in batches of Naftifine API and drug products.
Stability StudiesTracking the formation of the impurity under various stress conditions to establish shelf-life.
Regulatory ComplianceUsed in documentation for ANDA/DMF filings to demonstrate control over impurities. synzeal.com

Methodologies for Impurity Profiling and Degradation Product Analysis in Research Contexts

Impurity profiling is the process of identifying and quantifying all potential and actual impurities in a drug substance. For Naftifine, this involves developing a stability-indicating analytical method that can separate the parent drug from all known impurities, including this compound, and any products that form upon degradation.

The development of such a method typically involves forced degradation studies, where the Naftifine API is subjected to harsh conditions like acid and base hydrolysis, oxidation, heat, and photolysis to intentionally generate degradation products. nih.govopenaccessjournals.com This process helps establish the degradation pathways and proves the method's ability to separate all relevant compounds.

High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. ijrti.org A typical stability-indicating HPLC method for Naftifine and its impurities would utilize a reversed-phase column (e.g., C18 or Phenyl) with a mobile phase often consisting of an acetonitrile and buffer mixture, delivered in either an isocratic or gradient mode. researchgate.netresearchgate.netturkjps.org The United States Pharmacopeia (USP) provides a general HPLC method for assessing impurities in Naftifine Hydrochloride. uspbpep.com

During analysis, the this compound reference standard is injected to determine its precise retention time. Any peak in the chromatogram of the Naftifine sample that matches this retention time is presumptively identified as this compound. For unequivocal identification, especially for unknown peaks generated during degradation studies, the HPLC system is coupled with a mass spectrometer (LC-MS). ijrti.org This allows for the comparison of both the retention time and the mass spectrum of the unknown peak with the reference standard, providing definitive structural confirmation.

Table 3: Methodologies for Impurity Profiling
MethodologyPurposeTypical Technique
Forced Degradation StudiesTo generate potential degradation products and establish degradation pathways.Exposure to acid, base, heat, light, and oxidizing agents. nih.govopenaccessjournals.com
SeparationTo resolve the API from all impurities and degradation products.Stability-Indicating HPLC or UPLC. researchgate.net
IdentificationTo confirm the identity of known and unknown impurities.Comparison of retention time with reference standards; LC-MS for structural confirmation. ijrti.org
QuantificationTo measure the concentration of each impurity.HPLC with UV or MS detection, calibrated against a reference standard.

Theoretical and Computational Studies of N Cinnamyl Naftifine Chloride

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the interaction between a ligand (the drug molecule) and its protein target.

Squalene (B77637) epoxidase is a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi and is the established target for the allylamine (B125299) class of antifungals, which includes Naftifine (B1207962). nih.govnih.gov An interaction analysis for N-Cinnamyl Naftifine Chloride would involve docking the ligand into the active site of squalene epoxidase to predict its binding mode. This analysis would identify potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with key amino acid residues within the enzyme's binding pocket. However, specific molecular docking studies detailing the ligand-protein interactions between this compound and squalene epoxidase have not been reported in the available scientific literature.

This subsection would typically involve a detailed characterization of the amino acid residues that form the binding site for this compound within squalene epoxidase. Energetic profiling calculates the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which estimates the stability of the ligand-protein complex. A lower binding energy generally indicates a more stable and potent interaction. While the binding energy for the related compound Naftifine HCl has been reported, specific energetic profiling and detailed binding site characterization for this compound are not documented in current research.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods provide insight into molecular geometry, electron distribution, and chemical reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. A detailed FMO analysis for this compound would calculate the energies and visualize the shapes of these orbitals. At present, there are no published studies that provide a frontier molecular orbital analysis for this compound.

An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems. The map shows regions of negative potential (electron-rich, attractive to positive charges) and positive potential (electron-poor, attractive to negative charges). This information helps in understanding and predicting hydrogen bonding and other electrostatic interactions with a protein target. Specific ESP mapping data for this compound is not available in the scientific literature.

Emerging Research Directions for N Cinnamyl Naftifine Chloride

Exploration of N-Cinnamyl Naftifine (B1207962) Chloride in Non-Mammalian Biological Systems (e.g., Plant Pathogens, Agricultural Applications)

While the primary focus of naftifine and its derivatives has been on human fungal pathogens, preliminary research has indicated the potential for related structures to be active against non-mammalian pathogens, including those relevant to agriculture. The structural backbone of N-Cinnamyl Naftifine Chloride is shared with other allylamine (B125299) antifungals that have shown efficacy against a range of fungi.

Research into naftifine analogues has included testing against isolates of plant pathogenic fungi. nih.gov For instance, studies on biphenyl (B1667301) analogues of naftifine demonstrated that certain derivatives could inhibit the growth of Rhizoctonia solani, a significant plant pathogen responsible for various crop diseases. nih.gov This suggests that the fundamental mechanism of action, the inhibition of squalene (B77637) epoxidase, could be a viable target in fungal species that are detrimental to agriculture. fda.govnih.govsmolecule.com The exploration of compounds like this compound in this context could open up new possibilities for the development of novel agricultural fungicides. The structural similarities between fungicides and pharmaceutical drugs suggest that compounds developed for one area may have applications in the other. researchgate.net

The potential for antifungal agents derived from naftifine to be effective against a broad spectrum of fungi, including those found in coastal vegetation, further supports this direction of research. mdpi.com The development of resistance to existing agricultural fungicides necessitates the search for new chemical entities, and the allylamine class, including this compound, represents a promising, yet underexplored, category.

Table 1: Antifungal Activity of Naftifine Analogues Against Plant Pathogens

Derivative Target Organism Activity Noted Reference
Biphenyl analogue 8a Rhizoctonia solani Inhibitory nih.gov
Biphenyl analogue 8b Rhizo_ctonia solani Inhibitory nih.gov

Development of Advanced In Vitro Models for Mechanistic Studies

To gain a deeper understanding of the biological effects of this compound, researchers are moving beyond traditional planktonic cell cultures towards more sophisticated in vitro models that better mimic the complex environment of biological tissues. The development of three-dimensional (3D) skin models represents a significant step forward in this area. mdpi.comnih.govnih.gov

These 3D models, which can be biofabricated to include a stratified, terminally differentiated epidermis and a dermal compartment, offer a more physiologically relevant system for studying cutaneous infections and the efficacy of topical antifungal agents. nih.govmdpi.com For example, 3D skin models have been successfully used to establish cutaneous infections with Candida albicans, allowing for detailed analysis of fungal invasion, biofilm formation, and host-pathogen interactions. mdpi.comnih.gov In such models, researchers can evaluate the ability of a compound to reduce fungal burden, prevent tissue damage, and modulate inflammatory responses, as measured by the secretion of cytokines like IL-6 and IL-8. nih.gov

The use of these advanced models provides a more accurate prediction of a compound's performance in vivo compared to simpler systems. db-thueringen.de They also offer a valuable platform for high-throughput screening of new drug candidates and for detailed mechanistic studies into how compounds like this compound interact with both the pathogen and the host tissue. nih.gov Furthermore, these models can be adapted to simulate specific conditions, such as onychomycosis, by incorporating elements like bovine nail fragments over an infected reconstructed human epidermis. mdpi.com

Integration with Systems Biology Approaches to Elucidate Broader Biological Impact

The integration of systems biology approaches, such as transcriptomics and proteomics, is providing an unprecedented level of detail into the biological impact of antifungal compounds. mdpi.com These technologies allow for a global analysis of changes in gene and protein expression within an organism following exposure to a compound like this compound, revealing its full mechanism of action beyond the primary target.

Transcriptomic analysis (RNA-Seq) of fungi treated with antifungal agents can identify thousands of differentially expressed genes, providing a comprehensive map of the cellular response. mdpi.com This can uncover effects on various pathways, including acid biosynthesis, cellular energy metabolism, and mitochondrial function. mdpi.com For instance, studies on other antifungal agents have used transcriptomics to understand resistance mechanisms and the broader physiological response of the pathogen. researchgate.net While specific transcriptomic data for this compound is not yet available, studies on naftifine and other allylamines indicate that such approaches would be highly informative. springermedizin.de

These "omics" technologies can help to identify not only the direct targets of a drug but also the downstream cascade of events, offering insights into potential secondary effects or novel applications. By understanding the complete cellular response, researchers can better predict efficacy, identify potential resistance mechanisms, and discover new therapeutic strategies.

Potential as a Scaffold for Novel Chemical Probes and Biological Tools

The core chemical structure of this compound, based on the naftifine framework, holds significant potential as a scaffold for the synthesis of novel chemical probes and biological tools. unam.mxnih.gov A chemical scaffold is a core molecular structure upon which various chemical modifications can be made to create a library of new compounds with diverse biological activities.

Research has shown that naftifine itself can serve as a lead compound for developing potent inhibitors against new targets. nih.govmdpi.com A notable example is the discovery that naftifine inhibits the Staphylococcus aureus diapophytoene desaturase (CrtN), an essential enzyme for the synthesis of the virulence factor staphyloxanthin. nih.govmdpi.com This finding positions the naftifine scaffold as a valuable chemical probe to study and target bacterial virulence, an area of significant medical need due to rising antibiotic resistance. nih.govgoogle.com

The synthesis of numerous naftifine analogues has demonstrated the chemical tractability of this scaffold. nih.govmdpi.com By systematically modifying different parts of the molecule—such as the naphthalene (B1677914) ring or the cinnamyl group—researchers can fine-tune the compound's properties to enhance its potency, selectivity, or to adapt it for new applications, such as fluorescent labeling for imaging studies. nih.govmdpi.com The aminoallyl propenamine moiety, a key feature of the naftifine structure, is considered particularly valuable for designing probes to investigate biological receptors. unam.mx

Table 2: Chemical Compounds Mentioned

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodYieldKey StepsReference
Alkylation (Na₂CO₃)30.1%Ethanol solvent, HCl neutralization
Mannich reaction59.3%Borohydride reduction, dehydration

Advanced: How can researchers resolve contradictions in reported synthesis yields (e.g., 30.1% vs. 59.3%)?

Answer:
Yield discrepancies arise from divergent pathways and purification protocols:

  • Pathway differences : The Mannich reaction (59.3% yield) involves intermediate steps (e.g., ketone reduction) that reduce side-product formation compared to direct alkylation .
  • Purification : Column chromatography or recrystallization in the Mannich method enhances purity.
  • Catalyst efficiency : Use of NaBH₄ in the Mannich route improves reduction selectivity.
    Methodological recommendation : Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using design-of-experiment (DoE) frameworks to identify critical variables .

Basic: What is the mechanism of antifungal action of Naftifine Hydrochloride?

Answer:
Naftifine inhibits squalene epoxidase, a key enzyme in fungal ergosterol biosynthesis. This results in:

  • Squalene accumulation : Disrupts fungal membrane integrity .
  • Ergosterol depletion : Compromises cell membrane fluidity and function.
    Validation assay : In vitro enzyme inhibition assays using Trichophyton rubrum microsomes, with IC₅₀ values typically <0.1 µg/mL .

Advanced: How can researchers address conflicting in vitro vs. in vivo efficacy data for Naftifine Hydrochloride?

Answer:
Discrepancies often stem from formulation limitations:

  • Lipophilicity (logP = 5.4) : High stratum corneum retention reduces deeper tissue penetration .
  • Experimental design :
    • In vitro models: Use reconstructed human epidermis (RHE) to simulate drug permeation .
    • In vivo optimization: Develop transethosomal gels or microemulsions to enhance bioavailability (e.g., ATR-FTIR data shows 2.5× higher skin deposition vs. creams) .

Basic: What analytical methods are recommended for characterizing Naftifine Hydrochloride formulations?

Answer:

  • HPLC-UV : Quantifies drug content in creams/gels (λ = 254 nm, C18 column, acetonitrile/water mobile phase) .
  • ATR-FTIR spectroscopy : Maps drug distribution and stratum corneum interaction in microemulsions .
  • DSC/TGA : Assesses thermal stability (melting point: 177°C) .

Advanced: How can researchers optimize topical formulations to overcome Naftifine’s skin penetration challenges?

Answer:
Strategies :

  • Nano-carriers : Transethosomes (ethanol-based liposomes) enhance drug flux by disrupting lipid bilayers .
  • Microemulsions : Oleic acid/Tween 80 systems improve solubility and permeation (e.g., 80% release in 24h vs. 50% in conventional gels) .
    Validation : Use Franz diffusion cells with porcine skin to measure flux (Jss) and lag time (tₗ).

Basic: What are the stability considerations for Naftifine Hydrochloride under storage conditions?

Answer:

  • Temperature : Store at 20–25°C; degradation accelerates >40°C .
  • Light sensitivity : Amber glass containers prevent photodegradation.
  • pH stability : Optimal in pH 4–6; avoid alkaline conditions to prevent freebase precipitation .

Advanced: How to design experiments analyzing Naftifine’s broad-spectrum activity against resistant fungal strains?

Answer:

  • Strain selection : Include Candida auris and azole-resistant Aspergillus fumigatus.
  • Checkerboard assay : Test synergism with terbinafine or amphotericin B (FICI ≤0.5 indicates synergy).
  • Resistance induction : Serial passaging in sub-inhibitory concentrations to monitor MIC shifts .

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